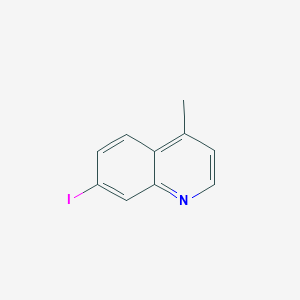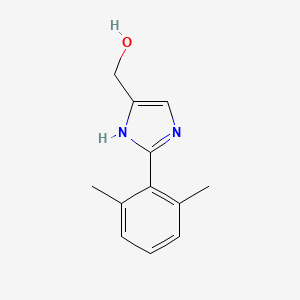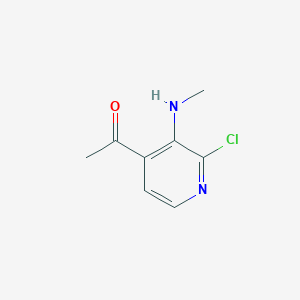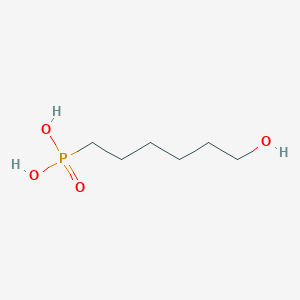
7-Iodo-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring The addition of an iodine atom at the 7th position and a methyl group at the 4th position of the quinoline ring gives rise to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylquinoline can be achieved through several methods. One common approach involves the iodination of 4-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide can be used as nucleophiles.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 7-azido-4-methylquinoline or 7-cyano-4-methylquinoline can be formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Applications De Recherche Scientifique
7-Iodo-4-methylquinoline has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe in biological assays.
Mécanisme D'action
The mechanism of action of 7-Iodo-4-methylquinoline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The iodine atom can enhance the compound’s binding affinity to the target enzyme through halogen bonding interactions. Additionally, the compound may interfere with cellular pathways by modulating the activity of specific proteins or receptors .
Comparaison Avec Des Composés Similaires
4-Methylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Chloro-4-methylquinoline: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
7-Bromo-4-methylquinoline: Contains a bromine atom, which has different electronic and steric properties compared to iodine.
Uniqueness: 7-Iodo-4-methylquinoline is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity in cross-coupling reactions.
Propriétés
Numéro CAS |
144147-02-4 |
|---|---|
Formule moléculaire |
C10H8IN |
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
7-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 |
Clé InChI |
YKPGFNYCFNFOJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=NC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)

![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)

![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)


![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)


![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)


